3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone
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Overview
Description
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone is an organic compound that belongs to the class of ketones This compound is characterized by the presence of a ketone functional group along with dimethylamino and p-tolyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone can be achieved through several synthetic routes. One common method involves the reaction of p-tolylmagnesium bromide with 3,3-dimethyl-4-(dimethylamino)-4-(p-tolyl)butan-2-one under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as diethyl ether or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the dimethylamino group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butan-2-one: A closely related compound with similar structural features.
4-(Dimethylamino)-4-(p-tolyl)butan-2-one: Another similar compound with a different substitution pattern.
Uniqueness
3,3-Dimethyl-4-(dimethylamino)-4-(p-tolyl)butyl p-tolyl ketone is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
3215-87-0 |
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Molecular Formula |
C23H31NO |
Molecular Weight |
337.5 g/mol |
IUPAC Name |
5-(dimethylamino)-4,4-dimethyl-1,5-bis(4-methylphenyl)pentan-1-one |
InChI |
InChI=1S/C23H31NO/c1-17-7-11-19(12-8-17)21(25)15-16-23(3,4)22(24(5)6)20-13-9-18(2)10-14-20/h7-14,22H,15-16H2,1-6H3 |
InChI Key |
WEQPIUHSPPACCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)(C)CCC(=O)C2=CC=C(C=C2)C)N(C)C |
Origin of Product |
United States |
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